molecular formula C12H20N2O2 B487980 (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-63-0

(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B487980
CAS No.: 626209-63-0
M. Wt: 224.3g/mol
InChI Key: ZMAIYEWXKQRJJT-UHFFFAOYSA-N
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Description

(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a furan ring substituted with a methyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives such as 2-furoic acid.

    Reduction: Various amine derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfurylamine: A precursor in the synthesis of (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine.

    2-Methylfuran: A simpler furan derivative with different reactivity and applications.

    Morpholine: A related compound with a similar ring structure but different functional groups.

Uniqueness

This compound is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11-2-3-12(16-11)10-13-4-5-14-6-8-15-9-7-14/h2-3,13H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAIYEWXKQRJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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